molecular formula C10H13ClN2O3 B8635040 2-chloro-N-(3-methoxypropyl)-6-nitroaniline

2-chloro-N-(3-methoxypropyl)-6-nitroaniline

Cat. No. B8635040
M. Wt: 244.67 g/mol
InChI Key: PPHVDABSXOKOGV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)-6-nitroaniline is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(3-methoxypropyl)-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-methoxypropyl)-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-(3-methoxypropyl)-6-nitroaniline

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropyl)-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O3/c1-16-7-3-6-12-10-8(11)4-2-5-9(10)13(14)15/h2,4-5,12H,3,6-7H2,1H3

InChI Key

PPHVDABSXOKOGV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Chloro-2-fluoro-3-nitrobenzene (2.85 mmol, 0.500 g) was added to an oven dried 50 mL round-bottomed flask equipped for stifling under nitrogen. Dichlormethane (10 mL) and triethylamine (3.13 mmol, 0.437 mL) were added and the resultant solution was cooled to 0° C. with an ice-bath. 3-Methoxypropan-1-amine (2.85 mmol, 0.292 mL) was then added drop-wise via syringe and the resultant solution was stirred at 0° C. for 1 hr. The ice-bath was removed and the reaction was allowed to warm to room temperature and stirred for 16 hr. The reaction solution was poured into water and extracted twice with dichloromethane (50 mL). The organic layer was collected and water was subsequently removed with anhydrous Na2SO4 and the suspension was filtered. The filtrate was collected, concentrated, and dried in-vacuo affording an orange oil, which was then purified by chromatography on slica gel (10-70% ethyl aetate/hexanes) to afford 2-chloro-N-(3-methoxypropyl)-6-nitroaniline (30A) as a yellow solid (2.23 mmol, 0.542 g, 78% yield). ESI-MS: m/z 245.3 (M+H)+.
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